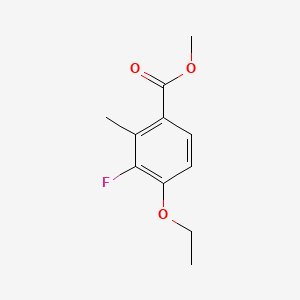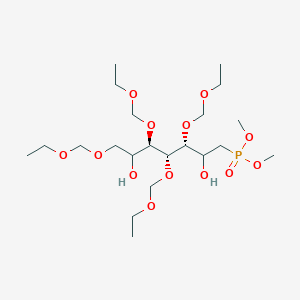
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate is a complex organic compound characterized by multiple ethoxymethoxy groups and a phosphonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups using ethoxymethoxy groups, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other phosphonate derivatives and molecules with multiple ethoxymethoxy groups. Examples include:
- Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(methoxymethoxy)-2,6-dihydroxyheptyl)phosphonate
- Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyhexyl)phosphonate
Uniqueness
What sets Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C21H45O13P |
|---|---|
分子量 |
536.5 g/mol |
IUPAC名 |
(3R,4R,5R)-1-dimethoxyphosphoryl-3,4,5,7-tetrakis(ethoxymethoxy)heptane-2,6-diol |
InChI |
InChI=1S/C21H45O13P/c1-7-27-13-31-11-17(22)19(32-14-28-8-2)21(34-16-30-10-4)20(33-15-29-9-3)18(23)12-35(24,25-5)26-6/h17-23H,7-16H2,1-6H3/t17?,18?,19-,20-,21-/m1/s1 |
InChIキー |
SCLBCMCXPRADKK-DPVAKWRKSA-N |
異性体SMILES |
CCOCOCC([C@H]([C@H]([C@@H](C(CP(=O)(OC)OC)O)OCOCC)OCOCC)OCOCC)O |
正規SMILES |
CCOCOCC(C(C(C(C(CP(=O)(OC)OC)O)OCOCC)OCOCC)OCOCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)

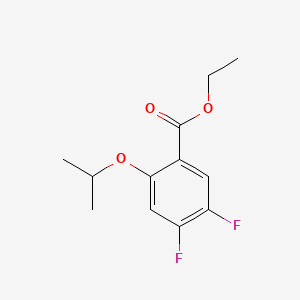
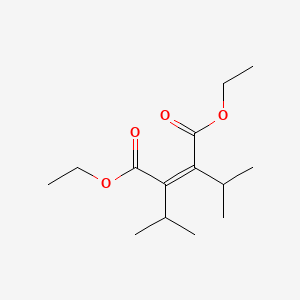
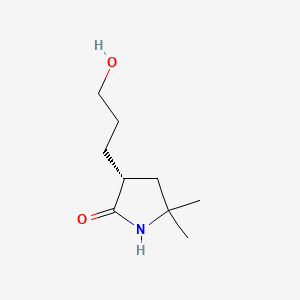
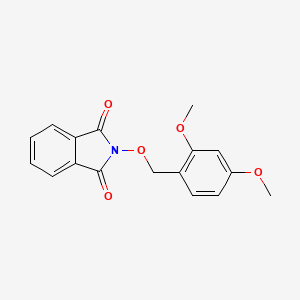
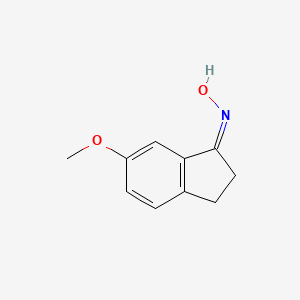
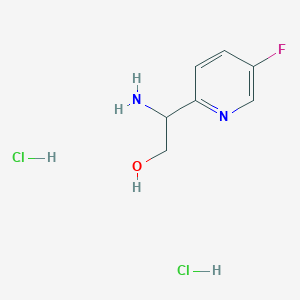
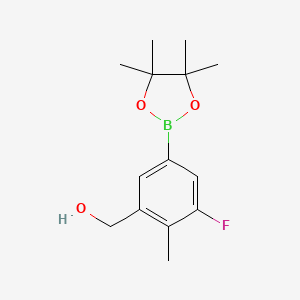
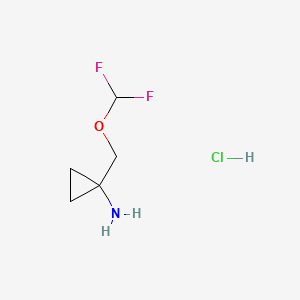
![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)

